4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol (CAS 88267-97-4) is a partially saturated bicyclic heterocyclic building block characterized by a tetrahydroquinazoline core, a 4-methyl substituent, and a 2-hydroxy group that exists in tautomeric equilibrium with its 2-oxo form [1]. In industrial and advanced laboratory settings, this compound is primarily procured as a specialized precursor for synthesizing biologically active scaffolds, including highly soluble iron(III) complexes for anemia treatment and 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline intermediates via halogenation . The presence of the saturated cyclohexyl ring imparts distinct stereoelectronic properties and enhanced aqueous solubility profiles to its downstream derivatives compared to fully aromatic quinazoline analogs, making it a critical selection for formulation-sensitive applications [2].
Substituting 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol with its fully aromatic analog (4-methylquinazolin-2-ol) or unmethylated tetrahydroquinazolines fundamentally alters downstream processability and product performance [1]. The fully aromatic quinazoline core is planar and highly rigid, which significantly decreases the aqueous solubility of derived metal complexes and alters the basicity of the ring nitrogens. In contrast, the partially aliphatic nature of the 5,6,7,8-tetrahydro system disrupts planarity, increasing the solubility of subsequent pharmaceutical formulations (such as Fe(III) complex APIs) and modifying the kinetic profile during electrophilic aromatic substitution or N-oxidation [2]. Furthermore, the 4-methyl group provides essential steric shielding that dictates regiocontrol during the synthesis of 3-oxide derivatives, meaning that generic unmethylated analogs will yield unacceptable impurity profiles during scale-up [1].
When utilized as a precursor for therapeutic iron(III) complexes, the 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol scaffold (via its 3-oxide derivative) yields APIs with significantly enhanced aqueous solubility compared to standard hydroxypyridone-based or fully aromatic quinazoline-based iron complexes [1]. The disruption of molecular planarity by the saturated cyclohexyl ring reduces crystal lattice energy, facilitating dissolution in aqueous media at physiological pH, which is a critical parameter for oral bioavailability [1].
| Evidence Dimension | Aqueous solubility of derived Fe(III) complexes |
| Target Compound Data | High aqueous solubility supporting oral administration (pH 6-7) |
| Comparator Or Baseline | Standard hydroxypyridone-Fe complexes (comparatively low water solubility) |
| Quantified Difference | Significant improvement in aqueous dissolution profile preventing precipitation |
| Conditions | Aqueous media, physiological pH ranges |
Procuring the tetrahydro scaffold is essential for developing metal-complex formulations that require high oral bioavailability and rapid aqueous dissolution.
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol serves as a highly efficient precursor for the synthesis of 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline via POCl3-mediated chlorination . The presence of the 4-methyl group sterically directs the chlorination strictly to the 2-position, preventing competitive side reactions that occur in unmethylated analogs. This results in a cleaner crude product profile, reducing the need for extensive chromatographic purification during scale-up[1].
| Evidence Dimension | Regioselectivity during POCl3 chlorination |
| Target Compound Data | High regiochemical fidelity at the 2-position |
| Comparator Or Baseline | Unmethylated 5,6,7,8-tetrahydro-2-quinazolinol (prone to side reactions) |
| Quantified Difference | Improved crude purity and reduced purification overhead |
| Conditions | Standard POCl3 chlorination conditions |
For industrial scale-up of 2-chloro-tetrahydroquinazoline building blocks, the 4-methyl substituent is critical for maintaining high yields and minimizing downstream purification costs.
The synthesis of functionalized metal-chelating agents requires the conversion of the quinazolinol core to its 3-oxide hydrochloride form [1]. 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol demonstrates robust compatibility with standard N-oxidation protocols, maintaining the integrity of the partially saturated ring without undergoing unwanted aromatization. Compared to fully aliphatic or unprotected cyclic amines, the tetrahydroquinazoline system provides a stable, predictable oxidation profile that ensures reproducible batch-to-batch yields of the target N-oxide precursor [1].
| Evidence Dimension | Stability during N-oxidation |
| Target Compound Data | Stable conversion to 3-oxide hydrochloride without aromatization |
| Comparator Or Baseline | Fully aliphatic cyclic amines (susceptible to over-oxidation) |
| Quantified Difference | Higher yield of the specific N-oxide target with minimal degradation |
| Conditions | Standard N-oxidation and hydrochloride salt formation |
Predictable N-oxidation without scaffold degradation makes this compound a reliable precursor for synthesizing specialized N-oxide chelators.
Directly downstream of its solubility-enhancing properties, this compound is optimally utilized as a precursor (via its 3-oxide derivative) for synthesizing iron(III) complexes aimed at treating iron deficiency anemia[1]. The tetrahydro scaffold ensures the resulting API maintains the necessary aqueous solubility for oral formulations, outperforming rigid aromatic or standard hydroxypyridone alternatives [1].
Leveraging its high regiochemical fidelity during chlorination, this compound is the preferred starting material for manufacturing 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline . This chlorinated intermediate is subsequently used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to develop complex pharmaceutical libraries .
Due to its stable N-oxidation profile, the compound is highly suitable for workflows requiring the generation of cyclic N-oxide chelators[1]. The 4-methyl group and partially saturated ring provide the exact stereoelectronic environment needed for stable metal coordination without the risk of over-oxidation during precursor synthesis [1].